6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a compound that belongs to the class of cyclohexa-2,4-dien-1-ones This compound is characterized by the presence of a hydroxypropylamino group attached to the cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-hydroxypropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The hydroxypropylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.
Scientific Research Applications
6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one include:
- 4-chloro-6-{1-[(2-hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
- 2-methoxy-4-allylidene-2,5-cyclohexadiene-1-one
- 2-methoxy-6-[2-(1H-pyridin-2-ylidene)ethylidene]-1-cyclohexa-2,4-dienone .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxypropylamino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
42592-32-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[N-(2-hydroxypropyl)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14/h3-6,8,13-14H,7H2,1-2H3 |
InChI Key |
CGPFKQYCOQWOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(C)C1=CC=CC=C1O)O |
Origin of Product |
United States |
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